N2-Benzyl-N2-ethyl-2,5-pyridinediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N-benzyl-2-N-ethylpyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-17(11-12-6-4-3-5-7-12)14-9-8-13(15)10-16-14/h3-10H,2,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBQDAQZJYEFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of N2 Benzyl N2 Ethyl 2,5 Pyridinediamine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR for Structural Assignment
The ¹H NMR spectrum of N2-Benzyl-N2-ethyl-2,5-pyridinediamine is anticipated to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. By analyzing the chemical shifts, integration values, and multiplicity of these signals, a complete structural assignment can be made.
The protons of the pyridine (B92270) ring are expected to appear in the aromatic region, typically between 6.0 and 8.5 ppm. The substitution pattern of the 2,5-diaminopyridine (B189467) core will influence the precise chemical shifts and coupling patterns of the remaining ring protons. The proton at position 3, being adjacent to two amino substituents, is likely to be the most upfield of the ring protons. The protons at positions 4 and 6 will show characteristic couplings to each other.
The benzyl (B1604629) group protons will present as a multiplet in the aromatic region, likely between 7.2 and 7.4 ppm, corresponding to the five protons of the phenyl ring. The benzylic methylene (B1212753) protons (CH₂) will give rise to a singlet at approximately 4.5 ppm.
The ethyl group protons will manifest as a quartet for the methylene (CH₂) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (CH₃) protons. The methylene protons are expected around 3.4 ppm, while the methyl protons will be further upfield, around 1.1 ppm. The protons of the primary amino group (-NH₂) at the 5-position will likely appear as a broad singlet.
To provide a more concrete, albeit predictive, analysis, we can draw parallels with the known ¹H NMR data of a close structural analogue, N-Benzyl-N-ethylaniline. The spectral data for this analogue provides a strong basis for the expected chemical shifts in this compound.
| Proton Assignment (Predicted for this compound) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Analogous Proton in N-Benzyl-N-ethylaniline (Actual Shift, ppm) |
| Pyridine-H3 | ~6.2-6.5 | d | 1H | - |
| Pyridine-H4 | ~7.0-7.3 | dd | 1H | - |
| Pyridine-H6 | ~7.8-8.1 | d | 1H | - |
| Benzyl-H (aromatic) | ~7.2-7.4 | m | 5H | 7.15-7.26 |
| Benzyl-CH₂ | ~4.5 | s | 2H | 4.46 |
| Ethyl-CH₂ | ~3.4 | q | 2H | 3.42 |
| Ethyl-CH₃ | ~1.1 | t | 3H | 1.16 |
| 5-NH₂ | Broad | s | 2H | - |
Carbon-13 (¹³C) NMR for Backbone Characterization
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The pyridine ring carbons are expected to resonate in the downfield region of the spectrum. The carbon atom at position 2 (C2), being directly attached to two nitrogen atoms, will likely be the most deshielded of the pyridine carbons. The carbon at position 5 (C5), bonded to the primary amino group, will also be significantly downfield. The remaining pyridine carbons (C3, C4, C6) will have chemical shifts influenced by their position relative to the nitrogen heteroatom and the amino substituents.
The carbons of the benzyl group will show characteristic signals in the aromatic region (120-140 ppm), with the ipso-carbon (the carbon attached to the methylene group) appearing at a distinct chemical shift. The benzylic methylene carbon is expected around 50-55 ppm. The ethyl group carbons will appear in the upfield region, with the methylene carbon around 45 ppm and the methyl carbon around 13 ppm.
Again, referencing the data for N-Benzyl-N-ethylaniline can provide valuable predictive insights into the ¹³C chemical shifts for the target molecule.
| Carbon Assignment (Predicted for this compound) | Predicted Chemical Shift (ppm) | Analogous Carbon in N-Benzyl-N-ethylaniline (Actual Shift, ppm) |
| Pyridine-C2 | ~155-160 | - |
| Pyridine-C3 | ~105-110 | - |
| Pyridine-C4 | ~135-140 | - |
| Pyridine-C5 | ~140-145 | - |
| Pyridine-C6 | ~145-150 | - |
| Benzyl-C (ipso) | ~138-140 | 139.5 |
| Benzyl-C (aromatic) | ~126-129 | 126.8, 127.1, 128.6 |
| Benzyl-CH₂ | ~50-55 | 51.7 |
| Ethyl-CH₂ | ~45 | 46.8 |
| Ethyl-CH₃ | ~13 | 12.6 |
Multinuclear and Solid-State NMR Techniques
While ¹H and ¹³C NMR are the most common techniques, multinuclear NMR, particularly ¹⁵N NMR, could provide further structural insights. The two nitrogen atoms of the pyridine ring and the two nitrogen atoms of the amino groups would have distinct chemical shifts in the ¹⁵N NMR spectrum, offering a direct probe of their electronic environments.
Solid-state NMR (ssNMR) could be employed to study the compound in its crystalline form. This technique can provide information about the molecular conformation and packing in the solid state, which may differ from its solution-state structure. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be essential to obtain high-resolution spectra of the solid material.
Vibrational Spectroscopic Investigations
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.
The N-H stretching vibrations of the primary amino group at the 5-position are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings (pyridine and benzyl) will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethyl and benzyl methylene groups will be found just below 3000 cm⁻¹.
The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The N-H bending vibration of the primary amino group is expected around 1600 cm⁻¹. The C-N stretching vibrations will appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
Drawing from studies on p-phenylenediamine, a related diaminoaromatic compound, we can anticipate strong bands corresponding to the amino group vibrations and the aromatic ring modes.
| Vibrational Mode (Predicted) | Expected Frequency Range (cm⁻¹) |
| N-H Stretch (primary amine) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=C and C=N Ring Stretch | 1400-1600 |
| N-H Bend (primary amine) | ~1600 |
| C-N Stretch | 1200-1350 |
Raman Spectroscopic Studies of Molecular Vibrations
Raman spectroscopy, being complementary to IR spectroscopy, provides further details on the molecular vibrations. The Raman spectrum is often more sensitive to the vibrations of the carbon backbone and symmetric vibrations.
The Raman spectrum of this compound is expected to be dominated by the ring breathing modes of the pyridine and benzene (B151609) rings, which typically appear as strong, sharp bands in the fingerprint region. The symmetric C-H stretching vibrations will also be Raman active. The C-N stretching vibrations and the deformations of the alkyl chains will contribute to the complexity of the spectrum in the lower frequency region.
Comparative analysis with the Raman spectra of substituted pyridines and anilines would be crucial for the definitive assignment of the observed Raman bands. For instance, the ring breathing mode of pyridine is a well-characterized strong Raman band, and its position would be expected to shift upon substitution.
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are pivotal in understanding the electronic transitions and photophysical properties of molecules. These techniques probe the energy differences between electronic states and provide insights into molecular structure and environment.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like pyridinediamines, the observed absorption bands are typically due to π → π* and n → π* transitions.
The position (λmax), intensity (molar absorptivity, ε), and shape of these bands are sensitive to the molecular structure, solvent polarity, and pH. For instance, the introduction of auxochromic groups (like amino functionalities) and chromophoric groups (like the pyridine ring) influences the electronic absorption characteristics. In substituted pyridines, intramolecular charge transfer (ICT) can lead to the appearance of new, often broad and red-shifted, absorption bands.
Table 1: Illustrative UV-Vis Absorption Data for Aromatic Amines This table presents hypothetical data to illustrate typical UV-Vis characteristics for compounds analogous to the subject of this article.
| Compound Analogue | Solvent | λmax,1 (nm) | ε1 (M-1cm-1) | λmax,2 (nm) | ε2 (M-1cm-1) | Transition Type |
|---|---|---|---|---|---|---|
| N-Benzylaniline | Hexane | 245 | 11,500 | 290 | 1,800 | π → π* |
| 2,5-Diaminopyridine | Ethanol | 230 | 9,800 | 310 | 4,500 | π → π* / ICT |
Note: Data is illustrative and not from direct measurement of this compound.
Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states. An initial laser pulse (pump) excites the molecule, and a second, delayed pulse (probe) monitors the changes in absorption as the molecule relaxes. This allows for the characterization of excited-state lifetimes, intersystem crossing, and the identification of transient species like triplet states or radical ions.
For N-substituted pyridinediamines, this technique could potentially reveal the dynamics of excited state intramolecular proton transfer (ESIPT) if suitable hydrogen-bonding motifs are present, or the decay pathways of ICT states. The resulting transient spectra provide a "fingerprint" of the excited state and its evolution over time, typically on picosecond to microsecond timescales.
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a detailed electron density map of the molecule and, from that, the precise location of each atom.
For a molecule like this compound, SC-XRD would confirm the connectivity of the atoms and reveal the conformation of the benzyl and ethyl substituents relative to the pyridinediamine core. Key structural parameters such as the planarity of the pyridine ring and the pyramidalization at the nitrogen atoms would be accurately determined.
Table 2: Representative Crystallographic Data for Substituted Pyridine Derivatives This table contains hypothetical data illustrating the type of information obtained from an SC-XRD experiment.
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (Å3) | 1324.5 |
| Z | 4 |
Note: Data is illustrative and not from direct measurement of this compound.
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These include hydrogen bonds, π-π stacking, C-H···π interactions, and van der Waals forces. Understanding these interactions is crucial for crystal engineering and predicting the physical properties of the solid.
In the solid state of this compound analogues, one would expect to observe various intermolecular interactions. The pyridine nitrogen and the amino groups can act as hydrogen bond acceptors and donors, respectively. The aromatic rings of the benzyl and pyridine moieties could engage in π-π stacking or C-H···π interactions, which would play a significant role in stabilizing the crystal lattice.
Mass Spectrometric Approaches
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight of a compound, elucidating its structure through fragmentation patterns, and quantifying its presence in a sample.
For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be used to generate the protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.
Tandem mass spectrometry (MS/MS) experiments would involve the isolation of the parent ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions would provide valuable structural information. For example, characteristic losses of the benzyl group (C7H7, 91 Da) or the ethyl group (C2H5, 29 Da) would be expected, helping to confirm the identity of the substituents on the nitrogen atom.
Computational Chemistry and Theoretical Investigations of N2 Benzyl N2 Ethyl 2,5 Pyridinediamine
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and properties of a molecule from first principles.
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N2-Benzyl-N2-ethyl-2,5-pyridinediamine, DFT calculations would be utilized to determine its most stable three-dimensional conformation, a process known as geometry optimization. This would involve calculating the electronic energy of the molecule at various atomic arrangements to find the one with the lowest energy. The resulting optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT would elucidate the electronic structure, detailing the distribution of electron density and providing insights into the molecule's chemical reactivity.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Redox Behavior
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap would suggest that this compound is more likely to be reactive. These calculations would also allow for the prediction of its redox behavior, such as its oxidation and reduction potentials.
Semi-Empirical Methods for Larger Systems
For molecules of the size of this compound, or for preliminary, less computationally expensive investigations, semi-empirical methods could be applied. These methods use parameters derived from experimental data to simplify the quantum mechanical calculations. While less accurate than ab initio methods like DFT, they can provide useful initial insights into the molecule's geometry and electronic properties, especially when dealing with larger systems or when screening multiple conformations.
Thermodynamic Property Prediction through Quantum Mechanical Approaches
Quantum mechanical calculations can be used to predict various thermodynamic properties of this compound. By calculating the vibrational frequencies of the optimized geometry, it is possible to determine thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy at different temperatures. This information is valuable for understanding the stability of the compound and predicting the thermodynamics of reactions in which it might participate.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules.
Modeling Solvation Dynamics and Conformational Analysis
Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound in a solvent, a process known as solvation dynamics. This would involve simulating the molecule surrounded by a box of solvent molecules (e.g., water) to observe how the solvent organizes around the solute and how the solute's conformation changes over time. MD simulations are particularly useful for conformational analysis, as they can explore the different shapes the molecule can adopt due to the rotation of its single bonds. This would provide a dynamic picture of the molecule's flexibility and its preferred conformations in a solution environment.
Simulation of Ligand-Target Interactions at the Molecular Level
Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of a ligand, such as this compound, when interacting with a biological target over time. These simulations model the movements and interactions of atoms and molecules, offering insights that are inaccessible through static methods like molecular docking alone. By simulating the ligand within a relevant biological environment, such as in the binding pocket of an enzyme or near a cell membrane, researchers can assess the stability of the ligand-target complex, identify key conformational changes, and understand the energetic landscape of the binding process.
For a molecule like this compound, MD simulations can elucidate how its flexible benzyl (B1604629) and ethyl substituents orient themselves to achieve an optimal fit within a receptor's active site. The simulation tracks the trajectory of the ligand, revealing whether it maintains a stable binding pose or explores multiple conformations. This is particularly crucial for targets that are themselves flexible, as MD can capture the induced-fit mechanisms where both the ligand and protein adjust their shapes upon binding. Furthermore, simulations can be used to calculate the binding free energy, providing a quantitative measure of binding affinity that can help prioritize potential drug candidates. Studies on other pyridine (B92270) derivatives have successfully used MD simulations to understand their interactions with protein kinases and to predict their behavior in lipid bilayer environments, which can be a critical factor for ligands targeting membrane-associated proteins. mdpi.com
Table 1: Typical Parameters for Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Water Model | Explicit representation of solvent molecules. | TIP3P, SPC/E |
| System Size | Dimensions of the simulation box containing the complex and solvent. | ~10 x 10 x 10 nm³ |
| Simulation Time | The duration of the simulated physical time. | 100 - 1000 nanoseconds |
| Time Step | The interval between successive calculations of forces and positions. | 2 femtoseconds |
| Ensemble | Statistical mechanics ensemble used to control thermodynamic variables. | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | The temperature at which the simulation is run. | 300 K (approximating physiological temperature) |
| Pressure | The pressure at which the simulation is run. | 1 bar |
**4.3. Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. In the context of this compound, docking studies are instrumental in generating hypotheses about how this ligand might interact with a specific protein receptor. The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose.
The results of a docking simulation are typically ranked by a scoring value, which represents the predicted free energy of binding. A lower score generally indicates a more favorable binding interaction. For this compound, the pyridine core and its amino substituents can act as hydrogen bond donors and acceptors, while the benzyl group provides opportunities for hydrophobic and π-π stacking interactions. Docking algorithms explore how these functional groups can be spatially arranged to maximize favorable interactions with the amino acid residues lining the receptor's active site. nih.govnih.gov Analysis of the top-ranked poses provides a static snapshot of the most likely binding modes, guiding further investigation and chemical modification.
Table 2: Hypothetical Docking Scores for this compound Against a Kinase Target
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| 1 | -8.5 | Leu25, Val33, Ala45, Lys47, Glu90 |
| 2 | -8.2 | Leu25, Val33, Phe145, Asp146 |
| 3 | -7.9 | Val33, Ala45, Glu90, Tyr144 |
Following the prediction of binding modes, a detailed ligand-enzyme interaction profile can be generated to characterize the specific non-covalent forces that stabilize the complex. For this compound, this profile is crucial for understanding the structural basis of its potential biological activity. Computational tools visualize and quantify the interactions between the ligand's atoms and the enzyme's residues.
The primary interactions for aminopyridine derivatives typically involve:
Hydrogen Bonds: The nitrogen atom of the pyridine ring and the nitrogen atoms of the diamine substituents are potential hydrogen bond acceptors. The hydrogen atom on the 5-amino group can act as a hydrogen bond donor. These interactions with polar amino acid residues like serine, threonine, lysine, or aspartic acid are often critical for binding affinity and specificity. researchgate.net
Hydrophobic Interactions: The ethyl group and, more significantly, the benzyl ring contribute to the molecule's hydrophobic character. These groups are likely to interact favorably with nonpolar residues such as leucine, valine, isoleucine, and phenylalanine within the binding pocket.
π-π Stacking: The aromatic pyridine and benzyl rings can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. This type of interaction is a significant contributor to the stability of many ligand-protein complexes. mdpi.com
By creating a detailed profile of these interactions, researchers can understand why a particular binding mode is favored and can rationally design modifications to the ligand to enhance its affinity or selectivity for the target enzyme. nih.gov
Table 3: Potential Ligand-Enzyme Interactions for this compound
| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bond (Acceptor) | Pyridine Nitrogen (N1) | Lysine, Arginine, Serine |
| Hydrogen Bond (Acceptor) | Amino Nitrogen (N2) | Asparagine, Glutamine |
| Hydrogen Bond (Donor) | Amino Hydrogen (5-NH) | Aspartate, Glutamate, Carbonyl backbone |
| Hydrophobic Interaction | Benzyl Ring | Leucine, Valine, Phenylalanine |
| Hydrophobic Interaction | Ethyl Group | Alanine, Isoleucine |
| π-π Stacking | Benzyl Ring / Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |
**4.4. Advanced Theoretical Analyses
Hirshfeld surface analysis is a sophisticated computational method used to visualize and quantify the various intermolecular interactions within a molecular crystal. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the rest of the crystal, this analysis provides a unique fingerprint of the crystal packing environment. For this compound, this technique can reveal the dominant forces that govern its solid-state structure.
The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. mdpi.com This visual representation allows for the immediate identification of key interaction points, such as hydrogen bonds. imist.manih.gov
Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 45 - 55% | Represents contacts between hydrogen atoms, typically the most abundant interaction. |
| C···H / H···C | 20 - 30% | Indicates C-H···π interactions and other contacts between carbon and hydrogen. |
| N···H / H···N | 10 - 15% | Corresponds to N-H···N hydrogen bonds, crucial for forming structural motifs. |
| C···C | 3 - 6% | Relates to π-π stacking interactions between aromatic rings. |
| C···N / N···C | 1 - 3% | Other contacts involving carbon and nitrogen atoms. |
Spin density calculations are a quantum chemical method, often performed using Density Functional Theory (DFT), to determine the distribution of unpaired electron density in a molecule, particularly in its radical or open-shell states. This analysis is fundamental to understanding the redox activity of a compound like this compound. Redox processes involve the transfer of electrons, often proceeding through radical intermediates. The location of spin density highlights the atoms or regions of the molecule that are most reactive in these processes. mdpi.com
For pyridine derivatives, redox activity is influenced by the substituents on the ring. researchgate.net The electron-donating amino and alkyl groups in this compound are expected to lower its oxidation potential, making it more susceptible to losing an electron to form a radical cation. Spin density calculations on this radical cation would likely show a significant distribution of the unpaired electron across the pyridine ring and the exocyclic nitrogen atoms. nih.gov This delocalization helps to stabilize the radical intermediate. Understanding the spin density distribution is crucial for predicting reaction mechanisms, such as metabolic transformations or electrochemical behavior, and for designing novel redox-active materials or catalysts. nih.gov
Table 5: Hypothetical Spin Density Distribution in the Radical Cation of this compound
| Atom/Group | Predicted Spin Density (arbitrary units) | Implication |
|---|---|---|
| Pyridine Nitrogen (N1) | High | Key site for radical reactivity and electron delocalization. |
| Amino Nitrogen (N2) | Moderate | Participates in stabilizing the radical cation through resonance. |
| Amino Nitrogen (N5) | Moderate-High | Significant delocalization onto this nitrogen due to its para position. |
| Pyridine Ring Carbons | Variable | Spin density distributed across the π-system of the ring. |
| Benzyl/Ethyl Groups | Low | Minimal direct involvement of the alkyl/benzyl carbons in spin delocalization. |
Advanced Theoretical Analyses
Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways
Intrinsic Reaction Coordinate (IRC) analysis is a powerful computational method used to map the minimum energy path connecting a transition state to its corresponding reactants and products. This analysis is crucial for understanding the mechanistic details of a chemical reaction. For a compound like this compound, IRC analysis could be instrumental in exploring potential metabolic pathways, degradation mechanisms, or its interactions with biological targets.
A hypothetical IRC analysis could, for instance, investigate the N-dealkylation or N-debenzylation processes, which are common metabolic routes for many amine-containing compounds. The analysis would begin by locating the transition state for the C-N bond cleavage. Subsequently, the IRC calculation would trace the reaction path downhill from the transition state, confirming that it smoothly connects the parent molecule to the expected products.
Table 1: Hypothetical IRC Analysis Data for a Proposed Reaction of this compound
| Reaction Coordinate | Energy (kcal/mol) | Key Interatomic Distances (Å) |
| Reactant Complex | 0.00 | C(benzyl)-N: 1.47, C(ethyl)-N: 1.46 |
| Transition State | +35.2 | C(benzyl)-N: 2.15, C(ethyl)-N: 1.45 |
| Product Complex | -10.5 | C(benzyl)-N: > 3.5, C(ethyl)-N: 1.46 |
This table is illustrative and not based on actual experimental or computational data.
Tautomeric Equilibria and Proton Transfer Mechanism Studies
Tautomerism, the interconversion of structural isomers through proton migration, can significantly influence a molecule's chemical reactivity, biological activity, and spectroscopic properties. This compound possesses several potential sites for protonation and subsequent tautomerization, particularly involving the pyridine ring nitrogen and the exocyclic amino groups.
Computational studies would typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the relative energies of all possible tautomers in both the gas phase and in various solvents, simulated using continuum solvation models. The energy differences would allow for the determination of the predominant tautomeric form under different conditions. Furthermore, the transition states for the proton transfer reactions could be located to understand the kinetics of the tautomeric interconversion.
Table 2: Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
| Tautomer 1 | Amino form (as named) | 0.00 | 0.00 |
| Tautomer 2 | Imino form (proton on pyridine N) | +8.7 | +5.4 |
| Tautomer 3 | Imino form (proton on 5-amino N) | +12.3 | +9.1 |
This table is illustrative and not based on actual experimental or computational data.
Structure-Activity Relationship (SAR) Elucidation using Computational Methods
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. vwr.com Computational methods are pivotal in modern SAR, enabling the prediction of activity and the rational design of new, more potent molecules. vwr.com For this compound, a computational SAR study would involve generating a series of virtual analogs by modifying its core structure and then calculating various molecular descriptors for each analog.
These descriptors, which can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP), would then be correlated with a known or predicted biological activity using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling. vwr.com Such models could reveal which structural features are critical for activity, for instance, the role of the benzyl group's aromatic ring or the influence of the ethyl group's size and flexibility.
Table 3: Hypothetical QSAR Descriptors for Analogs of this compound
| Analog | Modification | LogP | Molecular Weight ( g/mol ) | Predicted Activity (IC50, µM) |
| Parent | None | 3.5 | 241.33 | 5.2 |
| Analog A | Ethyl -> Methyl | 3.1 | 227.30 | 8.9 |
| Analog B | Benzyl -> Phenyl | 3.2 | 227.30 | 7.1 |
| Analog C | 4-Fluoro on Benzyl | 3.7 | 259.32 | 3.8 |
This table is illustrative and not based on actual experimental or computational data.
Chemical Reactivity and Transformation Studies of the N2 Benzyl N2 Ethyl 2,5 Pyridinediamine Scaffold
Oxidation Reactions and Resulting Products
The oxidation of N2-Benzyl-N2-ethyl-2,5-pyridinediamine can proceed at several sites, including the pyridine (B92270) nitrogen, the exocyclic amino groups, and the benzylic position. The specific outcome would depend on the oxidant used and the reaction conditions.
N-Oxidation of the Pyridine Ring: Strong oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide, can oxidize the pyridine nitrogen to form the corresponding N-oxide. This transformation introduces a new functional group that can alter the electronic properties and subsequent reactivity of the ring.
Oxidation of Amino Groups: The primary amine at the C5 position and the tertiary amine at the C2 position are susceptible to oxidation. Mild oxidation might lead to the formation of nitroso or nitro compounds, particularly at the primary amine. More vigorous oxidation could lead to complex degradation products. The benzylic C-H bond of the N-benzyl group is also a potential site for oxidation, which could lead to the formation of a benzoyl group or cleavage of the benzyl (B1604629) group. vedantu.com
Oxidative Coupling: In the presence of certain catalysts, oxidative coupling reactions could occur, leading to the formation of dimeric structures.
Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product(s) | Comments |
| m-CPBA, H₂O₂ | Pyridine-N-oxide derivative | Oxidation at the pyridine nitrogen. |
| Mild Oxidants | Nitroso or nitro derivatives | Oxidation of the primary amino group. |
| Strong Oxidants | Complex degradation products, potential cleavage of substituents | Over-oxidation can lead to ring opening or loss of functional groups. |
Reduction Reactions and Derived Amine Structures
The this compound scaffold is relatively electron-rich and thus, the pyridine ring is generally resistant to reduction. However, under forcing conditions, catalytic hydrogenation can be achieved.
Catalytic Hydrogenation: Using catalysts such as platinum, palladium, or rhodium under high pressure and temperature, the pyridine ring can be reduced to the corresponding piperidine (B6355638). This would result in the formation of N2-Benzyl-N2-ethyl-2,5-piperidinediamine. The specific stereochemistry of the resulting piperidine ring would depend on the catalyst and reaction conditions.
Reductive Amination: While not a reduction of the starting material itself, the primary amine at the C5 position can participate in reductive amination reactions with aldehydes or ketones to yield secondary or tertiary amines at that position. rsc.org
Potential Reduction Products of this compound
| Reagent/Condition | Product | Comments |
| H₂, Pt/C or Rh/C, high pressure/temp | N2-Benzyl-N2-ethyl-2,5-piperidinediamine | Reduction of the pyridine ring to a piperidine ring. |
| Aldehyde/Ketone, NaBH₃CN | N5-alkylated or N5,N5-dialkylated derivatives | Reductive amination of the primary amine. |
Nucleophilic Substitution Reactions Involving Amine Functionalities
The exocyclic amino groups of this compound are nucleophilic and can readily participate in substitution reactions. The primary amine at the C5 position is generally more sterically accessible and more nucleophilic than the tertiary amine at the C2 position.
Alkylation and Arylation: The primary amine can be alkylated with alkyl halides or undergo arylation reactions, such as the Buchwald-Hartwig amination, with aryl halides to form secondary amines. Further reaction could lead to the formation of a tertiary amine at the C5 position.
Reactions with Carbonyl Compounds: The primary amine can react with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines as mentioned in the reduction section.
It is important to note that pyridines with leaving groups at the 2 and 4 positions are susceptible to nucleophilic aromatic substitution (SNAr). quimicaorganica.orglookchem.comnih.gov However, in the case of this compound, the amino groups are not good leaving groups, and thus SNAr on the pyridine ring is not a likely reaction pathway.
Electrophilic Aromatic Substitution on the Pyridine Ring System
The two amino groups on the pyridine ring are strongly activating and ortho-, para-directing for electrophilic aromatic substitution. The pyridine nitrogen is deactivating. The positions on the ring most susceptible to electrophilic attack are those that are ortho or para to the amino groups and not deactivated by the ring nitrogen.
Directing Effects: The N2-benzyl-N2-ethylamino group at the C2 position activates the C3 and C5 positions. The amino group at the C5 position activates the C4 and C6 positions. The combined effect of these two groups, along with the deactivating effect of the ring nitrogen, suggests that the most likely positions for electrophilic substitution are C3 and C6. The steric bulk of the N2-substituents might favor substitution at the C6 position.
Typical Reactions: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation could potentially be carried out on this scaffold, provided that suitable conditions are employed to overcome the deactivating effect of the pyridine nitrogen and to control regioselectivity. libretexts.orgmasterorganicchemistry.comlibretexts.org
Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Groups | Predicted Reactivity |
| C3 | Activated by N2-amino | Favorable |
| C4 | Activated by C5-amino, deactivated by pyridine N | Less favorable |
| C6 | Activated by C5-amino | Favorable |
Reactions Involving Amine Functional Group Transformations (e.g., Acylation, Sulfonylation, Carbamatization)
The primary amine at the C5 position can be readily transformed into a variety of other functional groups through reactions such as acylation, sulfonylation, and carbamatization. These reactions are often used to protect the amine or to introduce new functionalities. clockss.org
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base will form the corresponding amide at the C5 position. acs.orgsemanticscholar.orgnih.gov It is possible that under certain conditions, the secondary amine that could be formed from the tertiary amine via N-debenzylation could also be acylated. nih.govmdpi.com
Sulfonylation: Reaction with sulfonyl chlorides will yield the corresponding sulfonamide. nih.govmdpi.com
Carbamatization: Reaction with chloroformates or other carbamoylating agents will produce carbamates.
These transformations can be used to modify the properties of the molecule, for example, to increase its lipophilicity or to introduce a point of attachment for other molecules.
Heterocycle Annulation Reactions from Pyridinediamine Precursors
The 2,5-diaminopyridine (B189467) scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. The two amino groups can react with bifunctional electrophiles to form new rings.
Formation of Imidazopyridines: Reaction with α-haloketones or related reagents can lead to the formation of imidazo[4,5-b]pyridines. The reaction likely proceeds through initial nucleophilic attack of one of the amino groups, followed by intramolecular cyclization and dehydration. researchgate.net
Formation of Triazolopyridines: Reaction with nitrous acid would first form a diazonium salt at the primary amine, which could then undergo intramolecular cyclization to form a triazolopyridine derivative.
Other Fused Systems: A variety of other fused heterocycles could potentially be synthesized from this scaffold by reacting it with appropriate bifunctional reagents. mdpi.com
C-H Activation and Functionalization Strategies
Modern synthetic methods involving C-H activation could provide a direct route to functionalize the pyridine ring of this compound. rsc.org The amino groups can act as directing groups for metal-catalyzed C-H activation. researchgate.netnih.gov
Directed C-H Functionalization: The N2-benzyl-N2-ethylamino group could direct a transition metal catalyst to activate the C3-H bond, allowing for the introduction of a variety of functional groups at this position. Similarly, the C5-amino group could direct functionalization to the C4 or C6 positions. nih.gov
Potential Transformations: C-H activation could be used to introduce new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for the late-stage functionalization of this scaffold.
Coordination Chemistry and Catalytic Applications of N2 Benzyl N2 Ethyl 2,5 Pyridinediamine As a Ligand
Ligand Design Principles for Pyridinediamine Derivatives
The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic and steric properties for specific applications, particularly in catalysis. researchgate.net Pyridinediamine derivatives, including N2-Benzyl-N2-ethyl-2,5-pyridinediamine, represent a class of ligands whose coordination behavior can be systematically modified.
Chelating Properties of Pyridinediamine Motifs
The pyridinediamine framework is an effective chelating motif, capable of binding to a metal center through multiple donor atoms to form a stable metallacycle. The term "chelate" refers to the ring formed by the ligand and the central metal atom. In the case of 2,5-pyridinediamine derivatives, the primary donor atoms are the nitrogen of the pyridine (B92270) ring and the nitrogen of the amino group at the 2-position.
This bidentate N,N-coordination creates a five-membered chelate ring, a thermodynamically favored arrangement that enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. This phenomenon is known as the chelate effect. The geometry of the 2,5-pyridinediamine scaffold pre-organizes the donor atoms for effective binding. The lone pair of electrons on the pyridine nitrogen is located in an sp2 hybrid orbital in the plane of the ring, making it readily available for coordination. up.ac.zajscimedcentral.com Similarly, the amino nitrogen at the 2-position is positioned to complete the chelate ring. The stability and properties of these complexes are influenced by the specific metal ion and the substituents on the ligand. osti.govnih.gov
Influence of N-Substituents on Metal Coordination Behavior
The substituents attached to the amino nitrogen atoms play a critical role in modulating the coordination properties of the ligand. In this compound, the benzyl (B1604629) and ethyl groups on the exocyclic nitrogen atom introduce significant steric and electronic effects.
Steric Effects: The bulky benzyl group and the smaller ethyl group introduce steric hindrance around the N2 donor atom. This steric crowding influences the coordination geometry of the metal complex, potentially preventing the coordination of additional ligands or favoring specific isomers. For instance, increased steric bulk can lead to complexes with lower coordination numbers or distorted geometries, which in turn can impact their catalytic activity and selectivity. researchgate.net Studies on related pyridine-amine nickel complexes have shown that increasing the steric hindrance on the amine moiety can result in the production of higher molecular weight polyethylene (B3416737) with narrower polydispersity. researchgate.net
Electronic Effects: The benzyl and ethyl groups are electron-donating. They increase the electron density on the N2 nitrogen atom, enhancing its basicity and donor strength (Lewis basicity). A more electron-rich donor atom generally forms a stronger coordinate bond with the metal center. This electronic modification can affect the stability of the complex and the reactivity of the metal center in catalytic cycles. researchgate.netnih.gov The functionalization of pyridine ligands with electron-donating or electron-withdrawing groups has been shown to result in significant changes in the physicochemical properties of their coordination compounds. nih.govnih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Formation of Complexes with Transition Metals (e.g., Cu, Fe, Co, Ni, Zn, Pd)
Complexes of pyridinediamine ligands can be prepared by reacting the ligand with various transition metal precursors, such as chlorides, acetates, or nitrates. nih.govekb.eg The stoichiometry of the reaction (metal-to-ligand ratio) and the reaction conditions (solvent, temperature) determine the final product. Depending on the metal ion's preferred coordination number and geometry, different types of complexes can be formed. For example, square planar geometries are common for Pd(II) and Ni(II), while tetrahedral or octahedral geometries are often observed for Co(II), Fe(II), and Zn(II). jscimedcentral.comwikipedia.org
| Metal Ion | Potential Complex Formula | Common Coordination Geometry |
|---|---|---|
| Cu(II) | [Cu(L)Cl₂], [Cu(L)₂(NO₃)₂] | Square Planar, Distorted Octahedral |
| Fe(II) | [Fe(L)₂Cl₂] | Tetrahedral, Octahedral |
| Co(II) | [Co(L)₂Cl₂] | Tetrahedral, Octahedral |
| Ni(II) | [Ni(L)Cl₂], Ni(L)₂₂ | Square Planar, Octahedral |
| Zn(II) | [Zn(L)Cl₂], [Zn(L)₂(OAc)₂] | Tetrahedral |
| Pd(II) | [Pd(L)Cl₂] | Square Planar |
Spectroscopic and Structural Analysis of Metal-Ligand Adducts
A combination of spectroscopic techniques and structural analysis is essential for the unambiguous characterization of newly synthesized metal complexes. rsc.orgmdpi.com
Spectroscopic Analysis:
Infrared (IR) Spectroscopy: Coordination of the pyridinediamine ligand to a metal center leads to characteristic shifts in the IR spectrum. The stretching vibration of the pyridine C=N bond typically shifts to a higher frequency (wavenumber) upon coordination. up.ac.zakpi.ua This shift is a direct indication of the nitrogen atom's involvement in bonding with the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing diamagnetic complexes in solution. Upon coordination, the signals corresponding to the protons and carbons of the ligand, particularly those near the donor atoms (e.g., protons on the pyridine ring), experience a downfield shift. up.ac.zanih.govkpi.ua This is due to the withdrawal of electron density from the ligand by the metal center.
UV-Visible (UV-Vis) Spectroscopy: For complexes of d-block metals, UV-Vis spectroscopy can provide information about the electronic structure and coordination environment of the metal ion. The spectra often show d-d transitions, the energies of which are sensitive to the ligand field and the geometry of the complex. mdpi.comresearchgate.net
| Technique | Observation | Interpretation |
|---|---|---|
| IR Spectroscopy | Shift in pyridine ring C=N stretching frequency to higher wavenumber | Coordination of pyridine nitrogen to the metal center. up.ac.zakpi.ua |
| ¹H NMR Spectroscopy | Downfield shift of pyridine ring proton signals | Deshielding of protons due to electron density withdrawal by the metal. nih.gov |
| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region | d-d electronic transitions, characteristic of the metal's coordination environment. researchgate.net |
Structural Analysis:
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netresearchgate.net This technique would confirm the bidentate coordination of the this compound ligand and reveal the precise geometry around the metal center.
Application in Homogeneous Catalysis
Metal complexes bearing pyridine-based ligands are extensively used as catalysts in a wide array of organic transformations. researchgate.net The specific steric and electronic environment created by the this compound ligand can be leveraged to develop highly active and selective homogeneous catalysts.
The lability and stability of the metal-ligand bond are crucial for catalysis. The substituents on the ligand can tune the catalyst's performance. For example, palladium complexes with pyridine ligands have proven to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.govnih.gov Similarly, nickel and cobalt complexes are known to catalyze olefin polymerization and oligomerization. researchgate.netresearchgate.net The steric bulk of the benzyl and ethyl groups in this compound could be particularly beneficial in polymerization catalysis, influencing the rate of monomer insertion and the properties of the resulting polymer. researchgate.net
| Metal Catalyst | Catalytic Reaction | Potential Role of the Ligand |
|---|---|---|
| Palladium (Pd) | Suzuki-Miyaura, Heck, and Sonogashira Cross-Coupling | Stabilizes the active catalytic species; steric and electronic properties influence catalyst activity and selectivity. nih.gov |
| Nickel (Ni) | Olefin Polymerization/Oligomerization, Cross-Coupling | Steric bulk can control polymer chain growth and branching. researchgate.net |
| Iron (Fe) / Cobalt (Co) | Olefin Polymerization, Hydrogenation | Provides a stable coordination environment for the active metal center. chimia.ch |
| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP), Click Chemistry | Modulates the redox potential of the copper center. |
| Rhodium (Rh) / Ruthenium (Ru) | Hydrogenation, Transfer Hydrogenation | Electron-donating properties can enhance the catalytic activity of the metal. |
Catalytic Activity in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
There is no specific information available in the scientific literature detailing the use or efficacy of this compound as a ligand in Suzuki-Miyaura or other cross-coupling reactions. While palladium complexes with various nitrogen-containing ligands, including substituted pyridines, are standard catalysts for these transformations, the performance and characteristics of a complex involving this compound have not been reported. researchgate.netmdpi.comnih.gov Research in this area tends to focus on ligands that can form stable and highly active palladium complexes, often featuring specific steric and electronic properties to facilitate the catalytic cycle, but this specific compound is not mentioned among them. researchgate.netnsf.gov
Investigation of Catalytic Cycles and Reaction Mechanisms
As there are no reported catalytic applications for this compound in cross-coupling or hydrosilylation reactions, no investigations into its potential catalytic cycles or reaction mechanisms have been published. Understanding a catalytic cycle requires detailed experimental and computational studies to identify intermediates and transition states, which have not been performed for complexes of this ligand. The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination steps, but the specific influence of the this compound ligand on these processes is unknown. youtube.com
Enantioselective Catalysis Utilizing Chiral Pyridinediamine Ligands
The concept of enantioselective catalysis relies on the use of chiral ligands to induce asymmetry in a chemical reaction. This compound is an achiral molecule and therefore cannot be used directly for enantioselective catalysis. While chiral pyridine-containing ligands are a well-established class of ligands for asymmetric synthesis, there are no reports of chiral derivatives of this compound being synthesized or applied in enantioselective transformations. documentsdelivered.comresearchgate.netnih.gov
Redox Activity of Metal-Pyridinediamine Complexes
There is no specific research on the redox activity of metal complexes formed with this compound. The redox properties of a complex are determined by the interplay between the metal center and the electronic characteristics of its ligands. frontiersin.org Pyridine and its derivatives can act as ligands in a wide range of metal complexes, influencing their redox potentials and participating in electron transfer processes. nih.govjscimedcentral.com However, without experimental data such as cyclic voltammetry for complexes of this compound, any discussion of its specific redox behavior would be speculative.
Derivatization Strategies and Synthesis of N2 Benzyl N2 Ethyl 2,5 Pyridinediamine Analogues
Systematic Modification of the N-Benzyl Group
The N-benzyl group of N2-Benzyl-N2-ethyl-2,5-pyridinediamine is a key site for systematic modification to probe its influence on biological activity. Alterations to the phenyl ring of the benzyl (B1604629) group can modulate properties such as steric bulk, electronics, and lipophilicity.
Substitution Patterns on the Phenyl Ring: A common strategy involves the introduction of various substituents at the ortho, meta, and para positions of the phenyl ring. The synthesis of these analogues can be achieved through reductive amination of N-ethyl-2,5-pyridinediamine with a series of substituted benzaldehydes. The reaction is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.
For instance, the introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -F, -CF3, -NO2) can significantly impact the electronic environment of the molecule. The synthesis of a hypothetical series of such analogues is outlined below:
| Compound ID | R1 (Position) | R2 (Position) | R3 (Position) | Starting Benzaldehyde (B42025) |
| Analog 1a | H | H | H | Benzaldehyde |
| Analog 1b | 4-OCH3 | H | H | 4-Methoxybenzaldehyde |
| Analog 1c | H | 3-Cl | H | 3-Chlorobenzaldehyde |
| Analog 1d | H | H | 2-F | 2-Fluorobenzaldehyde |
| Analog 1e | 4-CF3 | H | H | 4-(Trifluoromethyl)benzaldehyde |
Bioisosteric Replacement: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different spatial arrangements and potential new interactions with biological targets. For example, pyridyl, thienyl, or furyl analogues can be synthesized using the corresponding heteroaromatic aldehydes in the reductive amination reaction.
N-Debenzylation: The benzyl group can also serve as a protecting group that can be removed to yield the N-ethyl-2,5-pyridinediamine. This N-debenzylation is typically achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source like hydrogen gas or ammonium (B1175870) formate. broadpharm.com This secondary amine can then be re-alkylated or acylated to introduce a wide variety of different substituents.
Systematic Modification of the N-Ethyl Group
The N-ethyl group provides another handle for systematic modification to investigate the impact of the size and nature of the alkyl substituent on the molecule's activity.
Variation of Alkyl Chain Length and Branching: A series of analogues can be synthesized by replacing the ethyl group with other alkyl groups of varying chain length (e.g., methyl, propyl, butyl) and branching (e.g., isopropyl, isobutyl, tert-butyl). The synthesis of these analogues can be approached by reacting N-benzyl-2,5-pyridinediamine with the corresponding alkyl halides or by reductive amination with the appropriate aldehydes or ketones.
A plausible synthetic route would involve the initial benzylation of 2,5-diaminopyridine (B189467), followed by N-alkylation with a range of alkylating agents. The table below illustrates a potential series of N-alkyl analogues.
| Compound ID | Alkyl Group (R) | Alkylating Agent |
| Analog 2a | Methyl | Iodomethane |
| Analog 2b | Propyl | 1-Bromopropane |
| Analog 2c | Isopropyl | 2-Bromopropane |
| Analog 2d | Cyclopropyl | Bromocyclopropane |
Introduction of Functional Groups: The N-alkyl chain can also be functionalized to introduce polar groups, which may influence solubility and create new hydrogen bonding opportunities. For example, reacting N-benzyl-2,5-pyridinediamine with 2-bromoethanol (B42945) would introduce a hydroxyethyl (B10761427) group.
N-Dealkylation: Similar to the benzyl group, the ethyl group can be removed, although this is generally a more challenging transformation. atlanchimpharma.com Oxidative methods or more forcing conditions may be required. The resulting N-benzyl-2,5-pyridinediamine can then be derivatized with other alkyl or functionalized groups.
Functionalization of the Pyridine (B92270) Ring System
The pyridine ring of this compound offers several positions (C3, C4, and C6) for functionalization, which can significantly alter the molecule's electronic properties, steric profile, and potential for vector-specific interactions.
Electrophilic Aromatic Substitution: The 2,5-diamino substitution pattern makes the pyridine ring electron-rich and thus more susceptible to electrophilic aromatic substitution than pyridine itself. However, regioselectivity can be an issue. Nitration, for instance, can introduce a nitro group, which can then be reduced to an amino group, providing a new point for derivatization. chemicalbook.cominnospk.com The synthesis of 2-amino-5-nitropyridine (B18323) is a known process, which can then be elaborated. chemicalbook.cominnospk.com
Directed Ortho-Metalation (DoM): DoM is a powerful strategy for regioselective functionalization. The amino groups, particularly after protection (e.g., as a pivaloyl or carbamate (B1207046) group), can direct metalation to the adjacent C3 and C4 positions. Subsequent quenching with an electrophile can introduce a variety of substituents.
Halogenation and Cross-Coupling Reactions: The pyridine ring can be halogenated (e.g., brominated or iodinated) at specific positions. These halogenated intermediates can then undergo palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to introduce a wide array of aryl, heteroaryl, or amino substituents. atlanchimpharma.comresearchgate.net For example, a bromo-substituted pyridinediamine could be coupled with a boronic acid to introduce a new aryl group.
A hypothetical reaction scheme for the functionalization of the pyridine ring is presented below:
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. Acetic Anhydride (protection) 2. NBS, CCl4 | N-acetyl-N2-benzyl-N2-ethyl-3-bromo-2,5-pyridinediamine |
| N-acetyl-N2-benzyl-N2-ethyl-3-bromo-2,5-pyridinediamine | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | N-acetyl-N2-benzyl-N2-ethyl-3-phenyl-2,5-pyridinediamine |
Synthesis of Pyridinediamine-Based Hybrid Molecules
Hybrid molecules, which combine two or more pharmacophoric moieties into a single chemical entity, represent a promising strategy in drug discovery. nih.govrsc.orgmdpi.com The this compound scaffold can be covalently linked to other bioactive molecules to create hybrid compounds with potentially synergistic or novel biological activities.
The synthesis of such hybrids typically involves the use of a linker to connect the pyridinediamine core to another molecule. The point of attachment on the pyridinediamine can be the less substituted amino group at the 5-position or a functional group introduced onto the pyridine ring or the benzyl group.
Amide Bond Formation: If the second molecule contains a carboxylic acid, a stable amide bond can be formed with the 5-amino group of a suitably protected this compound derivative.
Click Chemistry: For a more modular approach, the pyridinediamine scaffold can be functionalized with an azide (B81097) or alkyne group. This allows for its conjugation with other molecules bearing the complementary functionality via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").
Parallel Synthesis and Library Generation for High-Throughput Screening
To efficiently explore the chemical space around the this compound scaffold, parallel synthesis techniques can be employed to generate large libraries of analogues for high-throughput screening (HTS). nih.govacs.org
Solid-Phase Synthesis: A common approach involves anchoring a suitable building block to a solid support (resin). For example, a protected 2-amino-5-halopyridine could be attached to a resin, followed by sequential reactions to introduce the N-benzyl, N-ethyl, and other diversity elements. The final products are then cleaved from the resin for screening.
Solution-Phase Parallel Synthesis: This approach involves performing reactions in multi-well plates. For example, a solution of N-ethyl-2,5-pyridinediamine in a 96-well plate can be reacted with a library of different benzaldehydes in the presence of a reducing agent to rapidly generate a large number of N-benzyl analogues. Automated liquid handlers can be used to dispense reagents and manage the reaction workflow.
A representative workflow for the parallel synthesis of a library of N2-benzyl analogues is depicted below:
| Step | Procedure |
| 1. Dispensing | Dispense a solution of N-ethyl-2,5-pyridinediamine into each well of a 96-well plate. |
| 2. Addition of Aldehydes | Add a different substituted benzaldehyde from a pre-prepared library to each well. |
| 3. Addition of Reducing Agent | Add a solution of sodium triacetoxyborohydride to each well. |
| 4. Reaction | Seal the plate and agitate at room temperature for a specified time. |
| 5. Quenching and Work-up | Quench the reaction and perform a liquid-liquid extraction in the plate format. |
| 6. Analysis and Purification | Analyze the crude products by LC-MS and purify the desired compounds using mass-directed preparative HPLC. |
Design and Chemical Synthesis of Prodrug Motifs for Enhanced Delivery
Prodrug strategies involve the chemical modification of a drug into a bioreversible derivative that can improve its pharmacokinetic properties, such as solubility, permeability, and metabolic stability. nih.govnih.gov For this compound, the primary and secondary amino groups are potential sites for prodrug modification.
(Acyloxy)alkyl Carbamates: The amino groups can be converted into (acyloxy)alkyl carbamates. These prodrugs are designed to be stable in the gastrointestinal tract but are cleaved by esterases in the body to release the parent amine. nih.gov The synthesis involves reacting the amine with an activated (acyloxy)alkyl carbonate.
Phosphate (B84403) Prodrugs: To enhance aqueous solubility, a phosphate group can be introduced. This is often achieved by reacting the amine with a phosphoramidate (B1195095) reagent. The resulting phosphate ester is highly water-soluble and is cleaved by phosphatases in vivo to regenerate the parent drug.
Amino Acid Conjugates: The amino groups can be conjugated with amino acids via an amide linkage. These prodrugs can be designed to be substrates for specific transporters, thereby enhancing absorption.
The choice of the prodrug motif and the cleavable linker is crucial and depends on the specific delivery challenge being addressed. broadpharm.comresearchgate.netaxispharm.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N2-Benzyl-N2-ethyl-2,5-pyridinediamine, and how do they influence experimental design?
- Answer : The compound's molecular weight (~165.24 g/mol, based on analogous pyridinediamine derivatives) and density (~1.06 g/cm³) suggest it is a moderately dense liquid or low-melting solid. Its boiling point (~310°C) and flash point (~141°C) indicate thermal stability under standard laboratory conditions. These properties guide solvent selection (e.g., polar aprotic solvents for reactions) and storage protocols (e.g., inert atmosphere to prevent oxidation) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the pyridine ring. Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC-MS) can validate molecular weight and fragmentation patterns. Infrared (IR) spectroscopy helps identify functional groups (e.g., amine stretches at ~3300 cm⁻¹). Cross-referencing with analogous compounds like N2,N2-diethyl-2,5-pyridinediamine ensures accurate interpretation .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Answer : Use fume hoods to avoid inhalation of dust/aerosols, wear nitrile gloves and safety goggles, and store in sealed containers away from light and oxidizers. In case of skin contact, wash immediately with water. For spills, collect material using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
- Answer : Consider reductive amination of 2,5-diaminopyridine with benzyl and ethyl aldehydes under hydrogenation conditions (e.g., Pd/C catalyst). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel. Yield optimization may require temperature control (e.g., 60–80°C) and stoichiometric adjustments to minimize byproducts like over-alkylated derivatives .
Q. What analytical challenges arise when detecting trace metabolites or degradation products of this compound in biological matrices?
- Answer : Low metabolite concentrations (e.g., oxidized or hydrolyzed derivatives) require sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use deuterated internal standards to correct matrix effects. For thermal degradation studies, avoid high GC inlet temperatures to prevent decomposition; instead, employ LC-MS/MS with electrospray ionization (ESI) .
Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved during structural elucidation?
- Answer : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data. Validate using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For discrepancies, consider alternative conformers or solvent effects. Cross-check with literature on structurally similar pyridinediamines .
Q. What strategies mitigate interference from co-eluting compounds in chromatographic analysis of this compound?
- Answer : Optimize mobile phase composition (e.g., acetonitrile/ammonium formate buffer) to enhance peak resolution. Use high-resolution mass spectrometry (HRMS) for accurate mass filtering. For complex matrices, employ solid-phase extraction (SPE) with mixed-mode sorbents to isolate the target compound .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., inconsistent melting points or bioactivity), systematically evaluate variables such as solvent purity, humidity, or instrumentation calibration. Replicate experiments under controlled conditions and apply statistical tests (e.g., ANOVA) to identify outliers .
- Experimental Design : For stability studies, include controls (e.g., inert atmosphere vs. ambient conditions) to assess oxidative degradation. Use design-of-experiment (DoE) frameworks to explore multifactorial interactions (e.g., pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
